3-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound that features a unique bicyclic structure fused with pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
Formation of Pyrazole Moieties: This can be achieved through cycloaddition reactions involving hydrazines and 1,3-diketones.
Bicyclic Ring Formation: The oxabicyclo[2.2.1]heptane structure can be synthesized via Diels-Alder reactions.
Coupling Reactions: The final step involves coupling the pyrazole units with the bicyclic core using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, facilitated by halogenated intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products of these reactions include oxidized pyrazole derivatives, reduced amide compounds, and substituted pyrazole analogs .
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with potential pharmaceutical applications .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives .
Medicine
Medicinally, the compound shows promise as a lead molecule for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, the compound can be utilized in the synthesis of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 3-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moieties can bind to active sites, inhibiting or modulating the activity of these targets . The bicyclic structure provides stability and enhances the binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID: Used in the synthesis of antifungal agents.
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: Utilized in the preparation of various bioactive molecules.
Uniqueness
The uniqueness of 3-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID lies in its dual pyrazole moieties and the rigid bicyclic structure, which confer distinct chemical properties and biological activities .
Properties
Molecular Formula |
C18H23N5O4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H23N5O4/c1-3-23-10(2)11(6-20-23)8-22-9-12(7-19-22)21-17(24)15-13-4-5-14(27-13)16(15)18(25)26/h6-7,9,13-16H,3-5,8H2,1-2H3,(H,21,24)(H,25,26) |
InChI Key |
PPQOYZMMWPSTTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C=C(C=N2)NC(=O)C3C4CCC(C3C(=O)O)O4)C |
Origin of Product |
United States |
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